molecular formula C8H9ClO B13788388 (1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride CAS No. 77789-81-2

(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride

Cat. No.: B13788388
CAS No.: 77789-81-2
M. Wt: 156.61 g/mol
InChI Key: ZKRWMMJEALQKHD-RITPCOANSA-N
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Description

(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride is a cyclopropane derivative with a unique structure that includes an ethynyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ethynylmagnesium bromide to introduce the ethynyl group. The resulting intermediate is then treated with thionyl chloride to convert the carboxylic acid to a carbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Addition: Electrophiles such as halogens or hydrogen halides can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Amides, Esters, Thioesters: From substitution reactions.

    Substituted Alkenes: From addition reactions.

    Acids and Alcohols: From oxidation and reduction reactions.

Scientific Research Applications

(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and resins.

    Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Chemistry: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification or non-covalent interactions. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the carbonyl chloride group can react with amino groups to form stable amide bonds. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

    (1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride.

    (1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-amine: Similar structure but with an amine group instead of a carbonyl chloride.

Uniqueness

The presence of both an ethynyl group and a carbonyl chloride group in (1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride makes it unique. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Properties

CAS No.

77789-81-2

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H9ClO/c1-4-5-6(7(9)10)8(5,2)3/h1,5-6H,2-3H3/t5-,6+/m1/s1

InChI Key

ZKRWMMJEALQKHD-RITPCOANSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)Cl)C#C)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C#C)C

Origin of Product

United States

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